![molecular formula C18H18ClN3O3S B2938018 3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione CAS No. 478249-75-1](/img/structure/B2938018.png)
3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
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Description
The compound “3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities .
Scientific Research Applications
Antibacterial Applications
Compounds with the five-membered rings of 1,2,4-triazole and 1,3,4-thiadiazole, which are structurally related to the given compound, are known to possess antibacterial properties . The presence of the quinazolinethione moiety could potentially enhance these properties, making it a candidate for the development of new antibacterial agents.
Antitumor Activity
The structural analogs of the compound have shown antitumor actions . The incorporation of chloro and methoxy groups may influence the compound’s ability to interact with biological targets, potentially leading to the development of novel antitumor drugs.
Antiviral Properties
Similar compounds have been utilized for their antiviral effects . The unique combination of substituents in this compound could be explored for activity against a range of viruses, contributing to the field of antiviral medication.
Hypoglycemic Effects
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been reported to exhibit hypoglycemic (blood sugar-lowering) effects . This compound could be investigated for its potential use in managing diabetes.
DNA Methylation
Some derivatives are known to affect DNA methylation processes , which are crucial in gene expression and regulation. The compound could be studied for its impact on epigenetic mechanisms.
Pharmacophore Development
The compound contains multiple pharmacophoric groups, which are parts of a molecule responsible for its biological activity. It could serve as a scaffold for the development of new pharmacophores in drug discovery .
Physicochemical Studies
Due to the diverse physicochemical properties of its structural analogs, this compound can be used in studies aimed at understanding the relationship between chemical structure and physical properties .
Synthesis of Sulfanyl-Substituted Derivatives
The compound could be a precursor in the synthesis of sulfanyl-substituted derivatives, which have shown a range of biological activities . This application could lead to the discovery of compounds with improved efficacy and safety profiles.
properties
IUPAC Name |
4-amino-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-23-14-5-4-10(6-12(14)19)9-22-17(20)11-7-15(24-2)16(25-3)8-13(11)21-18(22)26/h4-8H,9,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDDVFXUUCONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione |
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